4-Fluoro-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide
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Overview
Description
4-Fluoro-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide is an organic compound with a complex structure, featuring both fluorine and iodine substituents on a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the iodination of a fluorobenzamide derivative, followed by the introduction of the tetrahydro-2H-pyran-4-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could produce various substituted benzamides.
Scientific Research Applications
4-Fluoro-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets, potentially leading to more effective therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-iodo-N-(2-methyltetrahydro-2H-pyran-4-yl)benzamide
- 4-Fluoro-2-iodo-N-(tetrahydro-2H-pyran-2-yl)benzamide
Uniqueness
4-Fluoro-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine and iodine atoms on the benzamide core, along with the tetrahydro-2H-pyran-4-yl group, provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
4-fluoro-2-iodo-N-(oxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FINO2/c13-8-1-2-10(11(14)7-8)12(16)15-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWOOACILJRKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=C(C=C(C=C2)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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